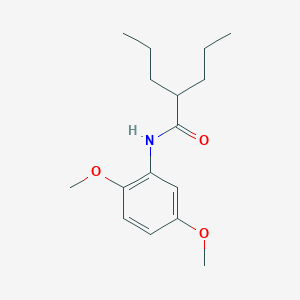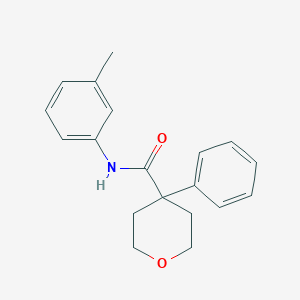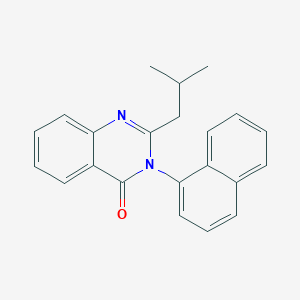
N-(2,5-dimethoxyphenyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-propylpentanamide, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-E is a potent hallucinogenic drug that produces altered states of consciousness, visual and auditory hallucinations, and changes in perception and mood.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-propylpentanamide is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. Specifically, it binds to the 5-HT2A and 5-HT2C receptors in the brain, which are involved in the regulation of mood, cognition, and perception. This binding leads to an increase in the release of serotonin, dopamine, and other neurotransmitters, which in turn, produces the characteristic psychedelic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-2-propylpentanamide are complex and varied. The drug can produce a wide range of effects depending on the dose, route of administration, and individual factors such as age, weight, and health status. Some of the common effects of N-(2,5-dimethoxyphenyl)-2-propylpentanamide include altered perception of time, space, and reality, enhanced creativity and introspection, increased empathy and sociability, and changes in mood and emotion. However, N-(2,5-dimethoxyphenyl)-2-propylpentanamide can also produce negative effects such as anxiety, paranoia, and psychosis, especially at higher doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-2-propylpentanamide has several advantages and limitations for laboratory experiments. One of the main advantages is its potency and selectivity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, N-(2,5-dimethoxyphenyl)-2-propylpentanamide is also associated with several limitations, including its potential for toxicity and adverse effects, its illegal status in many countries, and the ethical considerations surrounding its use in human subjects.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-propylpentanamide. One potential area of investigation is the development of new analogs and derivatives of N-(2,5-dimethoxyphenyl)-2-propylpentanamide that have improved pharmacological properties and reduced toxicity. Another area of interest is the use of N-(2,5-dimethoxyphenyl)-2-propylpentanamide as a therapeutic agent for the treatment of mental health disorders such as depression and PTSD. Finally, further research is needed to elucidate the exact mechanisms of action of N-(2,5-dimethoxyphenyl)-2-propylpentanamide and its effects on brain function and behavior.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-2-propylpentanamide is a potent psychedelic drug that has been the subject of extensive research in the fields of pharmacology, neuroscience, and psychiatry. The drug has a complex mechanism of action, produces a wide range of biochemical and physiological effects, and has several advantages and limitations for laboratory experiments. Future research on N-(2,5-dimethoxyphenyl)-2-propylpentanamide may lead to the development of new therapeutic agents and a better understanding of the mechanisms of hallucinations and altered states of consciousness.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-2-propylpentanamide involves the condensation of 2,5-dimethoxyphenethylamine and 1-pentanone in the presence of hydrochloric acid and hydrogen gas. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The synthesis of N-(2,5-dimethoxyphenyl)-2-propylpentanamide requires a high level of expertise and knowledge in organic chemistry, and it should only be attempted by trained professionals in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-2-propylpentanamide has been the subject of extensive research in the fields of pharmacology, neuroscience, and psychiatry. The drug has been used as a tool to study the mechanisms of hallucinations and altered states of consciousness. It has also been investigated for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Eigenschaften
Molekularformel |
C16H25NO3 |
|---|---|
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO3/c1-5-7-12(8-6-2)16(18)17-14-11-13(19-3)9-10-15(14)20-4/h9-12H,5-8H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
REUFOOPQCZSFRH-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)OC)OC |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)


![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)